3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid
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Overview
Description
3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopentyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanol with 2-bromo-3-methoxybenzene to form 2-(cyclopentyloxy)-3-methoxybenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-(Cyclopentyloxy)-3-hydroxyphenyl)propanoic acid.
Reduction: 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanol.
Substitution: 3-(2-(Cyclopentyloxy)-3-aminophenyl)propanoic acid.
Scientific Research Applications
3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The cyclopentyloxy and methoxy groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(2-Cyclopentyloxyphenyl)propanoic acid
- 3-(2-Hydroxyphenyl)propanoic acid
Uniqueness
3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid is unique due to the presence of both cyclopentyloxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20O4 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(2-cyclopentyloxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-18-13-8-4-5-11(9-10-14(16)17)15(13)19-12-6-2-3-7-12/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,16,17) |
InChI Key |
NKAUNQHFTNOKKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2CCCC2)CCC(=O)O |
Origin of Product |
United States |
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